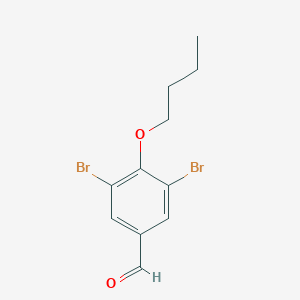

3,5-Dibromo-4-butoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dibromo-4-butoxybenzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a butoxy group at the 4 position, and an aldehyde group at the 1 position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-butoxybenzaldehyde typically involves the bromination of 4-butoxybenzaldehyde. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective bromination at the 3 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-butoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 3,5-Dibromo-4-butoxybenzoic acid.

Reduction: 3,5-Dibromo-4-butoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-butoxybenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-butoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dibromo-4-hydroxybenzaldehyde

- 3,5-Dibromo-4-methoxybenzaldehyde

- 3,5-Dibromo-4-ethoxybenzaldehyde

Uniqueness

3,5-Dibromo-4-butoxybenzaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butoxy group enhances solubility, reactivity, or biological activity .

Biologische Aktivität

3,5-Dibromo-4-butoxybenzaldehyde is a synthetic organic compound characterized by its unique chemical structure, which includes two bromine atoms and a butoxy group attached to a benzaldehyde moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

- Chemical Formula : C11H12Br2O2

- Molecular Weight : 336.02 g/mol

- CAS Number : 1134336-37-0

The presence of bromine atoms in the structure is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines. The compound's mechanism of action appears to involve:

- Microtubule Destabilization : Similar to other known anticancer agents like combretastatin A4, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in malignant cells .

- Cell Cycle Arrest : Specifically, it has been observed to induce G2/M phase arrest, which is critical for halting the proliferation of cancer cells .

Case Studies and Experimental Findings

- Zebrafish Model Studies : In vivo studies using zebrafish models have shown that this compound possesses antiangiogenic properties. While effective in inhibiting blood vessel formation, the concentrations required for efficacy were close to toxic levels, indicating a need for careful dose management .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that the introduction of alkyl chains can modulate the biological activity of these derivatives. Compounds with longer alkyl chains exhibited decreased activity, highlighting the importance of molecular structure in determining biological effects .

Toxicological Considerations

Despite its promising anticancer potential, the toxicity profile of this compound warrants attention. Predictive chemometric modeling has been utilized to assess its toxicological hazard and risk assessment. The findings suggest that while the compound may be effective against cancer cells, its safety profile must be thoroughly evaluated before clinical application .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

3,5-dibromo-4-butoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIZNHFGQVURDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.